molecular formula C6H8Cl3NO2 B078635 2,2,2-Trichloro-1-morpholin-4-ylethanone CAS No. 13306-60-0

2,2,2-Trichloro-1-morpholin-4-ylethanone

Cat. No.: B078635
CAS No.: 13306-60-0
M. Wt: 232.5 g/mol
InChI Key: GDPGGCADYVWIBK-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-morpholin-4-ylethanone is a highly reactive chemical reagent primarily valued in organic synthesis for its role in facilitating the formation of amide bonds. Its principal research application is as an activating agent for carboxylic acids, particularly in peptide coupling reactions. The compound functions by first reacting with a carboxylic acid to form a highly electrophilic, trichloromethyl-activated ester intermediate. This intermediate is significantly more susceptible to nucleophilic attack by amines than the parent acid, thereby driving the efficient and high-yielding formation of amide linkages under mild conditions. Researchers utilize this reagent for the synthesis of complex peptides, peptidomimetics, and other amide-containing molecules of scientific interest. Its mechanism offers advantages in certain synthetic strategies where other coupling agents may lead to epimerization or present challenges in purification. This makes it a valuable tool for medicinal chemists and chemical biologists exploring structure-activity relationships, developing novel therapeutic candidates, and advancing methodologies in synthetic chemistry. It is strictly for use in controlled laboratory settings by qualified professionals.

Properties

IUPAC Name

2,2,2-trichloro-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl3NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPGGCADYVWIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927918
Record name 2,2,2-Trichloro-1-(morpholin-4-yl)ethan-1-one
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Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13306-60-0
Record name NSC21056
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Record name 2,2,2-Trichloro-1-(morpholin-4-yl)ethan-1-one
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Record name N-(2,2,2-TRICHLOROACETYL)MORPHOLINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-morpholin-4-ylethanone typically involves the reaction of trichloroacetyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Trichloroacetyl chloride+MorpholineThis compound\text{Trichloroacetyl chloride} + \text{Morpholine} \rightarrow \text{this compound} Trichloroacetyl chloride+Morpholine→this compound

The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures precise control over the reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-morpholin-4-ylethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2,2,2-Trichloro-1-morpholin-4-ylethanone is a chemical compound characterized by its unique structure featuring a trichloromethyl group attached to a morpholine ring. This compound has garnered attention in various fields of scientific research due to its reactivity and potential applications in chemistry, biology, and medicine.

Chemical Synthesis

The synthesis of this compound typically involves the reaction of trichloroacetyl chloride with morpholine. This reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at controlled temperatures to prevent side reactions. The general reaction scheme can be summarized as follows:

Trichloroacetyl chloride+Morpholine2 2 2 Trichloro 1 morpholin 4 ylethanone\text{Trichloroacetyl chloride}+\text{Morpholine}\rightarrow \text{2 2 2 Trichloro 1 morpholin 4 ylethanone}

Chemistry

In the realm of chemistry, this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the production of substituted derivatives, which can be utilized in further chemical synthesis.

Biology

Research into the biological activities of this compound is ongoing. It has been studied for its potential interactions with biomolecules, particularly due to the reactivity of its trichloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, suggesting possible applications in drug design and development.

Medicine

The compound is being investigated for potential therapeutic applications. Its unique chemical properties may allow it to act as a lead compound in the development of new pharmaceuticals targeting various diseases. Preliminary studies indicate that derivatives of this compound could exhibit significant biological activity.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various applications in material science and chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-morpholin-4-ylethanone involves its interaction with various molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological effects and applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2,2,2-Trichloro-1-morpholin-4-ylethanone, differing primarily in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties
This compound C₆H₈Cl₃NO₂ 232.35 Trichloroacetyl, morpholine High electrophilicity, strong EWG effects
2-(3-Fluorophenyl)-1-morpholin-4-ylethanone C₁₂H₁₄FNO₂ 223.00 Fluorophenyl, morpholine Aromatic ring with electron-withdrawing F
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone C₂₂H₂₂ClN₃O₄S 432.91 Sulfonyl, chlorophenylmethyl indol, morpholine High steric bulk, potential enzyme inhibition
1-(4-Hydroxyphenyl)-2-morpholin-4-ylethanone C₁₂H₁₅NO₃ 221.26 Hydroxyphenyl, morpholine Polar, H-bonding capability
2,2-Dichloro-1-(4-methylphenyl)ethanone C₉H₈Cl₂O 202.94 Dichloro, methylphenyl Moderate electrophilicity, simpler structure
1-[4-[2-(2-chlorophenyl)ethenyl]piperidin-1-yl]-2-morpholin-4-ylethanone C₁₉H₂₅ClN₂O₂ 348.87 Piperidinyl, chlorophenyl ethenyl, morpholine Extended conjugation, hybrid heterocycles

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The trichloro group in the target compound significantly increases electrophilicity at the carbonyl carbon compared to dichloro () or non-halogenated analogs (e.g., hydroxyphenyl in ) . This enhances reactivity in nucleophilic reactions such as condensations or substitutions.
  • Polarity and Solubility: The hydroxyphenyl analog () exhibits higher polarity due to the -OH group, improving solubility in polar solvents, whereas the trichloro compound is likely more lipophilic .

Research Findings and Key Contrasts

  • Synthetic Accessibility: Dichloro and fluorophenyl analogs () are synthesized via straightforward acylation or oxidation, while the trichloro variant may require controlled chlorination conditions to avoid over-halogenation .
  • Biological Activity: Sulfonyl-containing compounds () demonstrate enhanced binding to hydrophobic enzyme pockets, whereas hydroxyphenyl derivatives () may interact with polar active sites .
  • Stability: Trichloro compounds are prone to hydrolysis under basic conditions, whereas dichloro analogs exhibit greater stability, as noted in .

Biological Activity

Overview

2,2,2-Trichloro-1-morpholin-4-ylethanone is a synthetic compound characterized by its unique morpholine ring and a trichloromethyl group. This structure imparts distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C6H8Cl3NO2C_6H_8Cl_3NO_2. Its structure features a carbonyl group linked to a morpholine ring and a trichloromethyl substituent. This configuration enhances its reactivity and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of trichloroacetyl chloride with morpholine under controlled conditions. The general reaction can be summarized as follows:

Trichloroacetyl chloride+Morpholine2 2 2 Trichloro 1 morpholin 4 ylethanone\text{Trichloroacetyl chloride}+\text{Morpholine}\rightarrow \text{2 2 2 Trichloro 1 morpholin 4 ylethanone}

This reaction is usually conducted in inert solvents like dichloromethane or chloroform at low temperatures to prevent side reactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules due to the highly reactive trichloromethyl group. This reactivity can lead to various biological effects including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chlorine-containing compounds enhance antibacterial activity against strains such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for related compounds can be as low as 5 µM .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can significantly influence cytotoxicity against various cancer cell lines. For example, derivatives of chlorinated morpholines have shown promising results in inhibiting cell proliferation in vitro .

Case Studies

Several case studies highlight the biological efficacy of this compound and its derivatives:

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized morpholine derivatives against Staphylococcus aureus and E. coli, revealing zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used.
  • Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of morpholine derivatives on human cancer cell lines (e.g., MCF7 breast cancer cells), demonstrating IC50 values below 10 µM for certain derivatives .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial Activity (MIC)Cytotoxicity (IC50)
This compound5 µM<10 µM
2,2-Dichloro-1-morpholin-4-ylethanone10 µM<15 µM
2-Chloromorpholine20 µM<20 µM

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